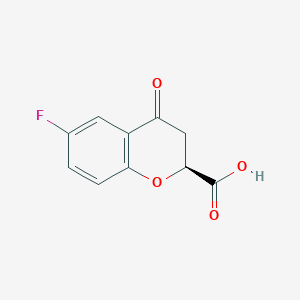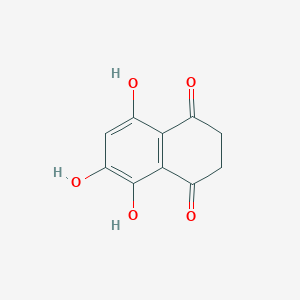
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of three hydroxyl groups and a dihydronaphthalene-1,4-dione core. This compound is of interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 5,6,8-trihydroxy-1,4-naphthoquinone using suitable oxidizing agents under controlled conditions. The reaction typically requires a solvent such as ethanol or acetone and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The choice of oxidizing agents, solvents, and catalysts is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity .
化学反応の分析
Types of Reactions
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, water.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones with various functional groups.
科学的研究の応用
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing therapeutic agents for various diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress .
類似化合物との比較
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Shares a similar naphthoquinone core but lacks the additional hydroxyl group at the 6-position.
2,3-Dihydroxynaphthalene: Contains hydroxyl groups at different positions on the naphthalene ring.
1,4-Dihydroxynaphthalene: Lacks the quinone structure and has hydroxyl groups at the 1 and 4 positions.
Uniqueness
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the specific arrangement of hydroxyl groups and the presence of the dihydronaphthalene-1,4-dione core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C10H8O5 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC名 |
5,6,8-trihydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h3,13-15H,1-2H2 |
InChIキー |
WEWBEWGBGNVAJA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(C1=O)C(=CC(=C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



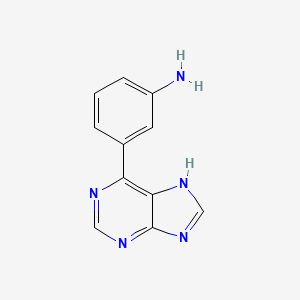
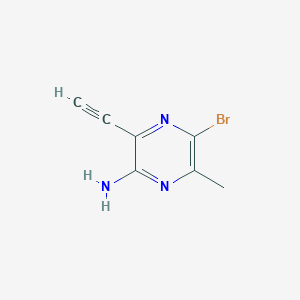
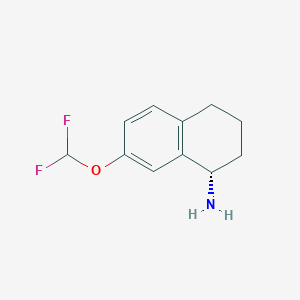
![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)


![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)




![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)
